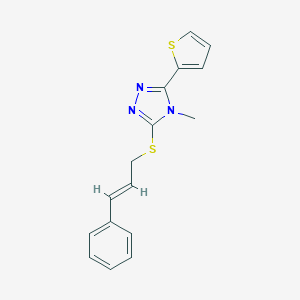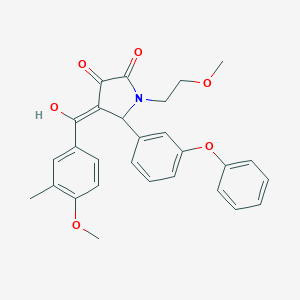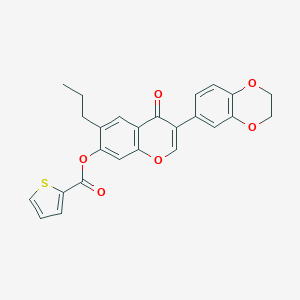
3-(cinnamylthio)-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cinnamylthio)-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with cinnamylthio, methyl, and thiophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cinnamylthio)-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate precursors such as thiosemicarbazides.
Substitution Reactions:
Thiophene Substitution: The thiophen-2-yl group is introduced through a similar substitution reaction, often involving thiophene-2-carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for scale-up. This includes:
Batch Reactions: Conducting reactions in large reactors with controlled temperature and pressure.
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and yield.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the cinnamylthio group, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the thiophene moiety, potentially altering the electronic properties of the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, organometallic reagents (e.g., Grignard reagents).
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Triazoles: From reduction reactions.
Functionalized Thiophenes: From substitution reactions.
Applications De Recherche Scientifique
Chemistry
Building Block: Used in the synthesis of more complex heterocyclic compounds.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Antimicrobial Agents: Exhibits activity against various bacterial and fungal strains.
Anticancer Research: Investigated for its potential cytotoxic effects on cancer cells.
Medicine
Drug Development: Explored as a lead compound for developing new pharmaceuticals.
Industry
Material Science: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The biological activity of 3-(cinnamylthio)-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The cinnamylthio group can enhance lipophilicity, aiding in membrane permeability, while the triazole ring can form hydrogen bonds with biological macromolecules, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Phenylthio)-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole: Similar structure but with a phenyl group instead of a cinnamyl group.
4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole: Lacks the cinnamylthio group.
Uniqueness
Enhanced Biological Activity: The presence of the cinnamylthio group can enhance the compound’s biological activity compared to its analogs.
Versatility in Reactions: The compound’s structure allows for a wide range of chemical modifications, making it a versatile intermediate in synthetic chemistry.
This detailed overview highlights the significance of 3-(cinnamylthio)-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole in various fields, from synthetic chemistry to potential medical applications
Propriétés
IUPAC Name |
4-methyl-3-[(E)-3-phenylprop-2-enyl]sulfanyl-5-thiophen-2-yl-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S2/c1-19-15(14-10-6-11-20-14)17-18-16(19)21-12-5-9-13-7-3-2-4-8-13/h2-11H,12H2,1H3/b9-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFPJHTXYCZCLP-WEVVVXLNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC=CC2=CC=CC=C2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=C1SC/C=C/C2=CC=CC=C2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(2,6-dimethylphenoxy)acetamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B383659.png)

![[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-2-methyl-4-oxochromen-7-yl] thiophene-2-carboxylate](/img/structure/B383661.png)

![(4E)-5-(4-fluorophenyl)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B383663.png)
![ethyl 3-(4-bromophenyl)-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B383665.png)
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B383669.png)
![(4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B383670.png)
![3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B383673.png)
![(4E)-4-[(4-butoxy-3-methylphenyl)-hydroxymethylidene]-5-(4-methylphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B383674.png)
![(4E)-1-[3-(dimethylamino)propyl]-5-(4-ethoxy-3-methoxyphenyl)-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B383675.png)


